6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a bromine atom, a pyrazole ring, and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a radical addition followed by intramolecular cyclization . The pyrimidine ring can be formed via a nickel-catalyzed cyclization of amido-nitriles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 1,2,4-trisubstituted imidazoles
- 1,3,5-trisubstituted pyrazoles
Uniqueness
6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structural features, such as the presence of both pyrazole and pyrimidine rings, and the bromine atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H17BrN6O |
---|---|
Molecular Weight |
377.24 g/mol |
IUPAC Name |
6-bromo-N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H17BrN6O/c1-4-21-10(3)12(7-18-21)9(2)19-15(23)13-5-14-17-6-11(16)8-22(14)20-13/h5-9H,4H2,1-3H3,(H,19,23) |
InChI Key |
GQQUOOSYISIVGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(C)NC(=O)C2=NN3C=C(C=NC3=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.